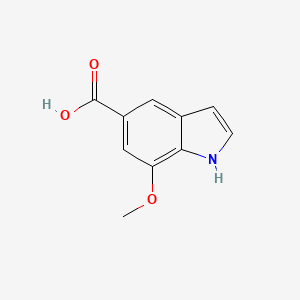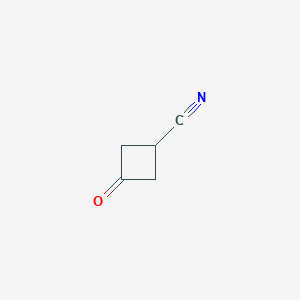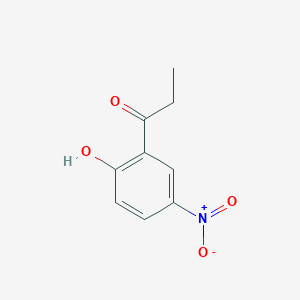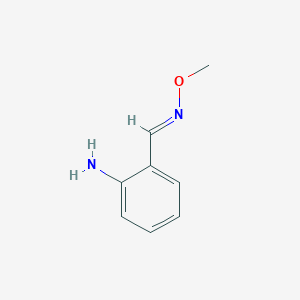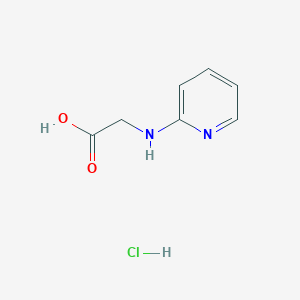
2-(Pyridin-2-ylamino)acetic acid hydrochloride
Übersicht
Beschreibung
2-(Pyridin-2-ylamino)acetic acid hydrochloride is a chemical compound with the formula C7H9ClN2O2 . It is also known as 2-pyridyl glycine hydrochloride. This compound has shown significant biological activities, making it a promising candidate in various fields of research and industry.
Molecular Structure Analysis
The molecular weight of 2-(Pyridin-2-ylamino)acetic acid hydrochloride is 188.61 g/mol . The InChIKey is XRAAFIOLROVVAW-UHFFFAOYSA-N . The compound has a topological polar surface area of 62.2 Ų .Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.61 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
Pyridine derivatives, including structures similar to 2-(Pyridin-2-ylamino)acetic acid hydrochloride, are pivotal in catalysis and synthetic chemistry. They serve as ligands in metal complexes, facilitating asymmetric catalysis and enhancing reaction efficiencies in organic synthesis. These compounds are also essential in developing pharmaceuticals due to their versatile reactivity and ability to form stable complexes with metals (Li et al., 2019).
Pharmaceutical Research
Pyridine and its derivatives exhibit a broad spectrum of biological activities. They are considered key scaffolds in drug discovery, showing potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents. The structural diversity of pyridine-based compounds allows for the synthesis of a wide range of pharmacologically active molecules, underscoring their significance in medicinal chemistry (Altaf et al., 2015).
Environmental and Biocidal Applications
Research on bio-oils from pyrolysis indicates that derivatives containing pyridine structures, akin to 2-(Pyridin-2-ylamino)acetic acid hydrochloride, might possess biocidal properties against pests, fungi, and bacteria of economic and medical significance. This suggests potential environmental and agricultural applications, offering a sustainable approach to pest and microbe control (Mattos et al., 2019).
Corrosion Inhibition
In the context of industrial processes, particularly those involving acidic solutions, pyridine derivatives have been explored for their corrosion inhibitory properties. These compounds, through their heteroatoms and π-electrons, can effectively prevent metallic dissolution, demonstrating their utility in extending the lifespan of industrial machinery and infrastructure (Goyal et al., 2018).
Analytical Chemistry and Chemosensing
Pyridine derivatives, due to their high affinity for various ions and neutral species, have significant applications in analytical chemistry as chemosensors. They can detect anions, cations, and neutral species in environmental, agricultural, and biological samples, contributing to the monitoring and management of pollutants and other analytes (Abu-Taweel et al., 2022).
Eigenschaften
IUPAC Name |
2-(pyridin-2-ylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)5-9-6-3-1-2-4-8-6;/h1-4H,5H2,(H,8,9)(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWCOQUFHSOFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557805 | |
| Record name | N-Pyridin-2-ylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-ylamino)acetic acid hydrochloride | |
CAS RN |
112656-88-9 | |
| Record name | N-Pyridin-2-ylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(pyridin-2-yl)amino]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





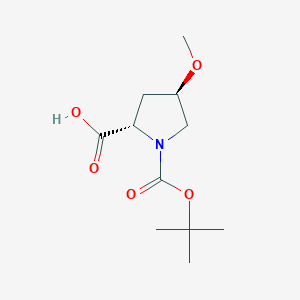
![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)

